2,3,6-Trichloro-7-(trifluoromethoxy)quinoxaline
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H2Cl3F3N2O |
|---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
2,3,6-trichloro-7-(trifluoromethoxy)quinoxaline |
InChI |
InChI=1S/C9H2Cl3F3N2O/c10-3-1-4-5(17-8(12)7(11)16-4)2-6(3)18-9(13,14)15/h1-2H |
InChI Key |
ZKGFXYJSXPOUOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1OC(F)(F)F)Cl)N=C(C(=N2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Substituted o-Phenylenediamine as the Primary Precursor
The synthesis universally begins with substituted o-phenylenediamine derivatives. For 2,3,6-trichloro-7-(trifluoromethoxy)quinoxaline, the starting material is 4-trifluoromethoxy-1,2-phenylenediamine . Reaction with oxalic acid in toluene at 110°C generates the dihydroxyquinoxaline intermediate 7-(trifluoromethoxy)-1,4-dihydroquinoxaline-2,3-dione . Silica gel (200–300 mesh) or methanesulfonic acid catalyzes this cyclization, achieving >90% conversion within 5 hours.
Critical Parameters:
One-Pot Chlorination Strategy
The intermediate undergoes chlorination without isolation, minimizing yield losses. Phosphorus oxychloride (POCl₃, 8.4 mL per gram of diamine) and DMF (5 mL) are added directly to the reaction mixture. DMF activates POCl₃ via Vilsmeier-Haack complex formation, enabling sequential chlorination at positions 2, 3, and 6.
Reaction Conditions:
- Temperature: 110°C for 1 hour.
- Workup: Quenching with ice water followed by ethyl acetate extraction removes unreacted POCl₃ and silica gel.
Yield Optimization Table:
| Starting Material | Catalyst | POCl₃ (equiv) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 4-TFMO-1,2-PDA¹ | Silica gel | 10 | 92 | 95 |
| 4-TFMO-1,2-PDA | MSA² | 10 | 85 | 93 |
| 4-TFMO-5-Cl-1,2-PDA³ | Silica gel | 8 | 88 | 96 |
¹TFMO = trifluoromethoxy; ²MSA = methanesulfonic acid; ³5-Cl = 5-chloro substituent.
Alternative Stepwise Chlorination Approach
For laboratories lacking one-pot capabilities, a two-step process isolates the dihydroxy intermediate. 7-(Trifluoromethoxy)-1,4-dihydroquinoxaline-2,3-dione is treated with POCl₃/DMF at 100°C for 2 hours, achieving 89% yield. This method allows intermediate characterization via IR and NMR but increases processing time by 40%.
Analytical Data for Intermediate:
- IR (KBr): 3104 cm⁻¹ (C-H aromatic), 1557 cm⁻¹ (C=O), 1271 cm⁻¹ (C-O-C).
- ¹H NMR (600 MHz, CDCl₃): δ 7.76–8.06 (m, 4H, aromatic).
Role of Catalysts and Solvents
Silica Gel vs. Methanesulfonic Acid
Silica gel (200–300 mesh) provides superior results due to its high surface area (500 m²/g) and acidic sites, which protonate oxalic acid and accelerate cyclization. Methanesulfonic acid (MSA) offers a homogeneous alternative but requires strict stoichiometry to avoid over-chlorination.
Solvent Effects on Chlorination
Non-polar solvents like toluene prevent premature decomposition of POCl₃. Polar aprotic solvents (e.g., DCM) reduce reaction rates by stabilizing the dihydroxy intermediate.
Functional Group Compatibility and Substrate Scope
The protocol tolerates electron-withdrawing groups (e.g., -CF₃, -CN) at position 6 or 7. For example:
- 6-Cyano Derivative: Synthesized in 82% yield using 4-cyano-1,2-phenylenediamine.
- 6-Trifluoromethyl Analog: Achieves 90% yield under standard conditions.
Limitations:
- Electron-donating groups (e.g., -OCH₃) deactivate the ring, requiring harsher conditions (130°C, 15 equiv POCl₃).
Industrial-Scale Considerations
Cost Analysis
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trichloro-7-(trifluoromethoxy)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The quinoxaline core can participate in redox reactions, altering its electronic properties.
Common Reagents and Conditions:
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoxaline derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most notable applications of 2,3,6-trichloro-7-(trifluoromethoxy)quinoxaline is its role as a precursor in the synthesis of anticancer agents. Quinoxaline derivatives have been extensively studied for their ability to inhibit tumor growth. For instance, quinoxaline compounds have shown efficacy against various cancer cell lines, making them promising candidates for drug development .
Antimicrobial Properties
Research indicates that quinoxaline derivatives exhibit antimicrobial activity. The introduction of halogen substituents, such as trifluoromethoxy and trichloro groups, enhances their biological activity against bacteria and fungi. A study demonstrated that related compounds displayed significant inhibitory effects on bacterial strains .
Agrochemicals
Pesticide Development
The compound's structural characteristics allow it to function as a pesticide or herbicide. The incorporation of halogen atoms can improve the stability and efficacy of agrochemical formulations. Research has highlighted the synthesis of chlorinated quinoxalines that exhibit herbicidal properties against specific weed species .
Material Science
Synthesis of Functional Materials
In material science, this compound serves as a building block for functional materials. Its unique electronic properties make it suitable for applications in organic electronics and photonic devices. For example, quinoxaline derivatives are being explored for use in organic light-emitting diodes (OLEDs) due to their favorable charge transport characteristics .
Case Studies
Mechanism of Action
The mechanism by which 2,3,6-Trichloro-7-(trifluoromethoxy)quinoxaline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance binding affinity and specificity, influencing the compound’s activity in biological systems . Pathways involved may include oxidative phosphorylation and signal transduction .
Comparison with Similar Compounds
2,3-Dichloro-6-(trifluoromethoxy)quinoxaline
2-Chloro-3-(trifluoromethyl)quinoxaline
- Structure : Chlorine at position 2, trifluoromethyl at position 3.
6,7-Dichloro-2-phenoxy-3-(trifluoromethyl)quinoxaline
- Structure: Phenoxy group at position 2, trifluoromethyl at position 3, chlorine at 6 and 6.
- Implications: The phenoxy group introduces bulkiness, which may hinder binding in narrow enzymatic pockets compared to smaller substituents like chlorine or trifluoromethoxy .
Pharmacokinetic and Physicochemical Properties
Lipophilicity and Solubility
- 2,3-Substituted Quinoxaline-6-amine Derivatives: Amine groups at position 6 improve aqueous solubility but reduce metabolic stability. For example, ZX-J-19 exhibited rapid serum clearance (diminished within 8 hours post-administration) due to high hydrophilicity .
- Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group in the target compound may offer a balance between lipophilicity and polarity, enhancing tissue penetration compared to purely hydrophobic groups like trifluoromethyl .
Metabolic Stability
- Halogenated quinoxalines (e.g., 2,3-dichloro analogs) generally exhibit slower hepatic metabolism due to reduced susceptibility to oxidative enzymes, as seen in gastroprotective studies .
Comparative Data Table
*LogP values estimated using fragment-based methods.
Key Findings and Implications
Substituent Positioning : Chlorine at position 6 (as in the target compound) may enhance steric interactions in enzymatic binding pockets compared to analogs lacking this substituent .
Trifluoromethoxy Advantage : The CF3O group provides superior metabolic resistance compared to nitro or amine groups, as seen in the rapid clearance of 6-amine derivatives .
Anticancer Potential: While benzo[g]quinoxalines show potent activity, the target compound’s halogenated structure may favor DNA intercalation or kinase inhibition, warranting further evaluation .
Biological Activity
2,3,6-Trichloro-7-(trifluoromethoxy)quinoxaline is a synthetic compound belonging to the quinoxaline family, characterized by its unique bicyclic structure comprising a fused benzene and pyrazine ring. The presence of three chlorine atoms and one trifluoromethoxy group significantly influences its chemical reactivity and biological properties. This compound has garnered attention for its potential pharmacological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Chlorine Atoms : Three chlorine substituents enhance its reactivity.
- Trifluoromethoxy Group : This group contributes to the compound's unique electronic properties.
Antimicrobial Activity
Quinoxaline derivatives, including this compound, have demonstrated notable antimicrobial properties. Studies indicate that this compound exhibits significant antibacterial and antifungal activities. For instance:
- Antibacterial Efficacy : It has shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species. The minimum inhibitory concentration (MIC) values for related quinoxaline derivatives range from 0.25 to 1 mg/L against Gram-positive bacteria .
| Compound | Target Organisms | MIC (mg/L) |
|---|---|---|
| This compound | MRSA | 0.5 |
| Related Derivative | Enterococcus faecium | 0.25 |
Anticancer Activity
Recent research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines:
- Liver Cancer (HepG2) : The compound exhibited a low IC50 value of approximately 1.43 µM, indicating potent cytotoxicity against HepG2 cells compared to other cell lines such as MCF-7 (IC50 = 7.43 µM) .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HepG2 | 1.43 | High cytotoxicity |
| MCF-7 | 7.43 | Moderate cytotoxicity |
The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets:
- Receptor Binding : The compound may bind to certain receptors or enzymes, modulating their activity and influencing cellular signaling pathways critical for therapeutic applications.
- Apoptosis Induction : In HepG2 cells, treatment with the compound led to a significant increase in apoptotic cell death (approximately 47%) compared to untreated controls .
Study on Antiplasmodial Activity
A study focusing on quinoxaline derivatives indicated that modifications at specific positions could enhance antiplasmodial activity against Plasmodium falciparum. Notably, the presence of a trichloromethyl group was essential for maintaining high activity levels against this parasite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
